molecular formula C16H14O3 B1342081 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 893737-04-7

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1342081
M. Wt: 254.28 g/mol
InChI Key: MHEHYWBDTJADSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant . Another study reported the synthesis of triazole derivatives based on the ketoconazole scaffold .

Scientific Research Applications

  • Proteomics Research

    • The compound “[4′-(1,3-Dioxolan-2-yl)[1,1′-biphenyl]-4-yl]-methanol” is used in proteomics research .
  • Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide

    • This compound is synthesized based on glucose as an eco-friendly reductant .
    • The synthesis involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane .
  • Polymer Research

    • Compounds similar to “4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde” such as 1,3-Dioxolan-4-Ones are used in polymer research .
    • The research involves a screening of the reaction conditions, and the resulting material showed high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .
  • Stereoselective Formation of Substituted 1,3-Dioxolanes

    • This involves the reaction of a compound with a structure similar to “4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde” with propanoic acid .
  • Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide

    • This involves the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium .
  • Proteomics Research

    • The compound “[4′-(1,3-Dioxolan-2-yl)[1,1′-biphenyl]-4-yl]-methanol” is used in proteomics research .

properties

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHYWBDTJADSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde

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